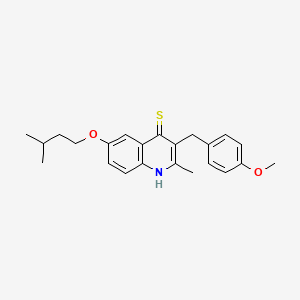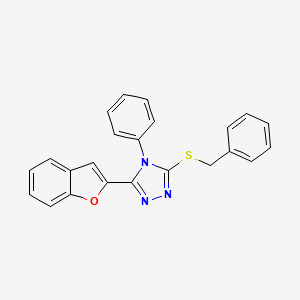
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol, also known as MBQ-167, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBQ-167 is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to activate the Nrf2/ARE pathway, which is a key pathway involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In neurons, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases. In animal models of infectious diseases, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to reduce bacterial and viral load, and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. One limitation of using 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol research. One direction is to further investigate its mechanism of action, which could lead to the discovery of new therapeutic targets. Another direction is to optimize its pharmacokinetics and pharmacodynamics, which could improve its efficacy and safety in vivo. Additionally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol could be studied in combination with other drugs or therapies, which could enhance its therapeutic potential. Finally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol could be studied in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol involves the reaction of 4-methoxybenzyl chloride with 2-methyl-6-(3-methylbutoxy)quinoline-4-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography or recrystallization. The yield of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is typically around 50-60%.
Scientific Research Applications
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disorder research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to protect neurons from oxidative stress and neuroinflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In infectious disease research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the growth of various bacteria and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and Zika virus.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-methyl-6-(3-methylbutoxy)-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c1-15(2)11-12-26-19-9-10-22-21(14-19)23(27)20(16(3)24-22)13-17-5-7-18(25-4)8-6-17/h5-10,14-15H,11-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDECZVAHFCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)OCCC(C)C)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)
![2-[(4-methoxybenzoyl)amino]-N-{2-methyl-1-[(4-methyl-1-piperazinyl)carbonyl]propyl}benzamide](/img/structure/B4980918.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4980930.png)
![1-[2-(allyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4980932.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4980936.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4980952.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4980965.png)
![4-[(4-methylphenyl)sulfonyl]-2-butyn-1-yl 4-nitrobenzoate](/img/structure/B4980967.png)